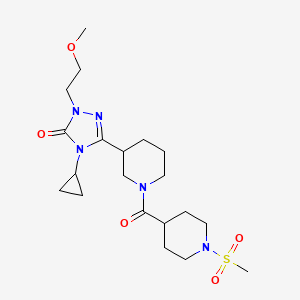

4-环丙基-1-(2-甲氧基乙基)-3-(1-(1-(甲基磺酰基)哌啶-4-羰基)哌啶-3-基)-1H-1,2,4-三唑-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives is a topic of interest due to their potential antimicrobial activities. In one study, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines. This process involved multiple steps, including the conversion of a Schiff base using 4-methoxybenzaldehyde and the subsequent creation of Mannich base derivatives using morpholine or methyl piperazine as the amine component . Another approach to synthesizing triazole derivatives involved the reaction of 4-(methylsulfonyl)phenylacetohydrazide with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate, to yield a triazole thione. This triazole was then subjected to cyclocondensation with different phenacyl bromides to produce various triazolothiadiazines .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with various substituents influencing their properties. For instance, the title compound in one study, 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol, features a piperidine ring with both hydroxy groups in axial positions, while the tosyl group and the cyclopropane ring are in equatorial positions. This arrangement allows for the formation of an intramolecular O—H∙∙∙O hydrogen bond. In the crystal structure, molecules form inversion dimers via pairs of O—H∙∙∙O hydrogen bonds, creating cyclic R 4 4(8) motifs .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives are varied and can include condensation, cyclocondensation, and reactions with different reagents such as aldehydes, carbon disulfide, and hydrazine hydrate. For example, cyano acid hydrazide was condensed with cyclohexanone in refluxing ethanolic piperidine to yield a hydrazone, which then reacted with arylidines to produce triazolopyridines. These compounds could further react with elemental sulfur or undergo cycloaddition with various reagents to yield different heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. The newly synthesized compounds in the studies were characterized by their IR, NMR, and mass spectra, which are essential for confirming their structures. Elemental analyses were also performed to verify the composition of the compounds. The biological activity of these compounds, including their cytotoxic, antibacterial, and antifungal properties, was screened, with some derivatives exhibiting promising results .

科学研究应用

合成和化学反应性

已合成类似于所述化学结构的化合物,用于各种目的,包括探索它们的抗菌活性和化学反应性。例如,已记录了新型1,2,4-三唑衍生物的合成,其中这些化合物由于其独特的化学结构而对测试微生物表现出良好至中等活性 (Bektaş 等,2007)。此外,探索了 1,2,4-三唑骨架的操纵,以生产在各种化学反应中具有潜在用途的衍生物,展示了这些化合物在合成化学应用中的多功能性和反应性 (Furukawa 等,2019)。

药理特性

虽然避免讨论药物使用、剂量和副作用,但值得注意的是,已研究结构相关的化合物及其潜在药理特性。例如,对苯甲酰胺衍生物的研究发现某些化合物是强效血清素 4 (5-HT4) 受体激动剂,这可能对胃肠道运动产生影响,而不讨论具体治疗应用或副作用 (Sonda 等,2003)。

催化和有机合成

该化合物的结构基序表明在催化和有机合成中具有潜在用途。例如,已探索使用与所讨论化学结构具有官能团的底物的铑催化的分子内环化过程,为复杂杂环提供了有效的途径,并证明了该化合物在合成有机化学中的相关性 (Grimster 等,2010)。

酶抑制

对包含各种官能团的磺酰胺的研究,包括与目标化合物相似的官能团,已显示出对某些碳酸酐酶同工酶具有显着的抑制活性。这些发现强调了此类化合物作为酶抑制剂开发的先导在研究应用中的潜力 (Alafeefy 等,2015)。

属性

IUPAC Name |

4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O5S/c1-30-13-12-24-20(27)25(17-5-6-17)18(21-24)16-4-3-9-22(14-16)19(26)15-7-10-23(11-8-15)31(2,28)29/h15-17H,3-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPMTJQRQRSIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)

![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)

![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)